![molecular formula C7H12O B3053170 Bicyclo[2.2.1]heptan-1-ol CAS No. 51566-98-4](/img/structure/B3053170.png)

Bicyclo[2.2.1]heptan-1-ol

Vue d'ensemble

Description

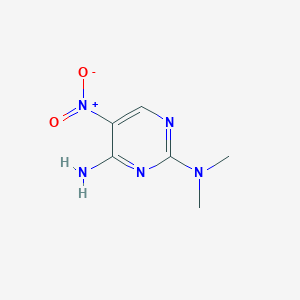

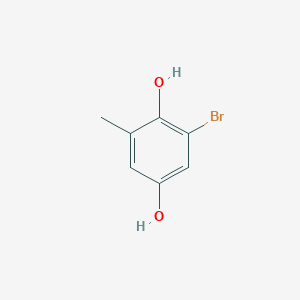

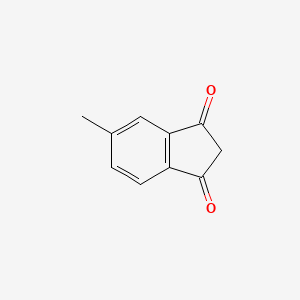

Bicyclo[2.2.1]heptan-1-ol is a chemical compound with the formula C7H12O . It is a member of the class of compounds known as bicyclic monoterpenoids . These are monoterpenes containing exactly 2 rings, which are fused together .

Synthesis Analysis

A sequential Diels Alder reaction/rearrangement sequence has been developed for the synthesis of diverse functionalized bicyclo[2.2.1]heptanes . This method allows for the creation of novel floral and woody odorants . Another approach involves an organocatalytic formal [4 + 2] cycloaddition reaction, which permits rapid access to a wide range of bicyclo[2.2.1]heptane-1-carboxylates in a highly enantioselective manner .Molecular Structure Analysis

The molecular structure of Bicyclo[2.2.1]heptan-1-ol can be represented as a 2D Mol file or as a computed 3D SD file . The 3D structure can be viewed using Java or Javascript .Physical And Chemical Properties Analysis

Bicyclo[2.2.1]heptan-1-ol has a molecular weight of 112.1696 . The related compound, Bicyclo[2.2.1]heptan-2-ol, has a density of 1.1±0.1 g/cm3, a boiling point of 176.5±0.0 °C at 760 mmHg, and a vapour pressure of 0.3±0.7 mmHg at 25°C .Applications De Recherche Scientifique

Chemical Structure and Properties

Bicyclo[2.2.1]heptan-1-ol has the molecular formula C7H12O and a molecular weight of 112.1696 . It is also known by other names such as Norborneol and Norbornyl alcohol .

2. Use in Asymmetric Synthesis and Catalysis The Bicyclo[2.2.1]heptane scaffold, which is a part of Bicyclo[2.2.1]heptan-1-ol, provides the basis for asymmetric synthesis and catalysis . Asymmetric synthesis is a method used to preferentially form one enantiomer of a chiral molecule, which is important in the development of pharmaceuticals and other biologically active compounds.

Use in Drug Development

Bicyclo[2.2.1]heptane is featured by drug candidates such as LMV-6015 and AMG 221 . This indicates that Bicyclo[2.2.1]heptan-1-ol could potentially be used in the development of new drugs.

Use in Chemical Reactions

A research paper mentioned the use of Bicyclo[2.2.1]heptan-2-ol in a chemical reaction involving Pd (acac)2 and CuCl2 . This suggests that Bicyclo[2.2.1]heptan-1-ol could be used in various chemical reactions.

Safety And Hazards

The safety data sheet for Bicyclo[2.2.1]heptan-2-ol indicates that it is a flammable solid and may form combustible dust concentrations in air. It can cause skin and eye irritation and may cause respiratory irritation . It is advised to handle the compound with appropriate protective equipment and to store it in a well-ventilated place .

Propriétés

IUPAC Name |

bicyclo[2.2.1]heptan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O/c8-7-3-1-6(5-7)2-4-7/h6,8H,1-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIZFPIBTGJOVRT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CCC1C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30335276 | |

| Record name | Bicyclo[2.2.1]heptan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30335276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bicyclo[2.2.1]heptan-1-ol | |

CAS RN |

51566-98-4 | |

| Record name | Bicyclo[2.2.1]heptan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30335276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(Acetylsulfanyl)-2-[(acetylsulfanyl)methyl]propanoic acid](/img/structure/B3053087.png)

![2,3,5,6-Tetrachloro-4,4-dimethoxypentacyclo[5.4.0.0^{2,6}.0^{3,10}.0^{5,9}]undecane-8,11-dione](/img/structure/B3053094.png)

![N-[2-(Hexanoylamino)ethyl]hexanamide](/img/structure/B3053099.png)

![4-Aza-1-azoniabicyclo[2.2.2]octane, 1-dodecyl-, bromide](/img/structure/B3053103.png)